trans,trans-2,8-Decadiene
CAS No.: 19398-85-7
Cat. No.: VC21358268
Molecular Formula: C5H14SSi
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19398-85-7 |
|---|---|
| Molecular Formula | C5H14SSi |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | (2E,8E)-deca-2,8-diene |
| Standard InChI | InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-10H2,1-2H3/b5-3+,6-4+ |
| Standard InChI Key | ZIWONNNFUQQNAZ-GGWOSOGESA-N |
| Isomeric SMILES | C/C=C/CCCC/C=C/C |
| SMILES | CC=CCCCCC=CC |
| Canonical SMILES | CC=CCCCCC=CC |
Introduction
Chemical Identity and Nomenclature
Identification Parameters
Trans,trans-2,8-Decadiene possesses several important identifiers that facilitate its tracking across chemical databases and literature:
| Identifier | Value |
|---|---|
| CAS Registry Number | 19398-85-7 |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.2499 g/mol |
| IUPAC Standard InChIKey | ZIWONNNFUQQNAZ-GGWOSOGESA-N |
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | (2E,8E)-2,8-Decadiene |
| Common Names | 2,8-Decadiene, (E,E)-2,8-Decadiene |
| Alternative Designations | trans-2,trans-8-decadiene |
The "E" descriptor in the IUPAC name indicates the trans configuration of the double bonds, an important stereochemical feature that influences the compound's physical properties and reactivity patterns .
Physical and Spectral Properties
Physical Properties
The physical properties of trans,trans-2,8-Decadiene are summarized in the following table:
| Property | Value |
|---|---|
| Physical State at Room Temperature | Liquid |
| Molecular Weight | 138.2499 g/mol |
| Typical Purity in Research Applications | Up to 97% |
The compound exists as a liquid at ambient conditions, which facilitates its handling in laboratory settings and enables its use in various solution-phase reactions .
Spectroscopic Characteristics
Spectroscopic data for trans,trans-2,8-Decadiene is available through sources such as the NIST WebBook. The compound has been characterized using infrared (IR) spectroscopy in the condensed phase, which provides valuable data for its identification and structural confirmation. The IR spectrum was measured in the neat liquid state, offering insights into its molecular vibrations and functional group characteristics .
The availability of digitized spectral data, including formats such as JCAMP-DX, facilitates modern analytical comparisons and database searches for this compound. These spectroscopic fingerprints are essential for confirming the identity and purity of synthesized or isolated samples .
Synthesis Methods
Synthesis from 1,9-Decadiene
One documented method for synthesizing trans,trans-2,8-Decadiene involves the transformation of 1,9-Decadiene under specific reaction conditions. This approach demonstrates the ability to create the specific trans stereochemistry at both double bond positions.
| Synthesis Parameter | Specification |
|---|---|
| Starting Material | 1,9-Decadiene |
| Catalyst | C₂₄H₃₅IrNP complex |
| Base | Sodium t-butanolate |
| Solvent | Benzene-d₆ |
| Temperature | 25°C |
| Reaction Duration | 10 hours |
| Atmosphere Requirements | Inert (requires glovebox and Schlenk technique) |
| Yield | 93% |
| Special Considerations | Stereoselective reaction |
This synthetic route is notable for its high yield (93%) and demonstrates an effective approach to stereoselectively form the trans configuration at both double bonds .
Synthetic Considerations
The synthesis of trans,trans-2,8-Decadiene requires careful control of reaction conditions to achieve the desired stereochemistry. The use of specialized techniques such as Schlenk methods and glovebox handling indicates the sensitivity of either the reagents or intermediates to air or moisture. These precautions are critical for maintaining reaction selectivity and achieving the high reported yields .
Chemical Reactivity
Metathesis Behavior
Trans,trans-2,8-Decadiene has been investigated in the context of olefin metathesis reactions, particularly with titanacyclobutane-based systems. Key findings from these studies include:
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The compound undergoes metathesis reactions with some degree of stereospecificity
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The metathesis process is reported to be relatively inefficient
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The efficiency limitations are attributed to the stability and reactivity characteristics of various titanacyclobutanes that serve as presumed intermediates in the reaction pathway
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Immediate analysis may be necessary in certain reaction contexts to avoid polymerization of styrene byproducts
This reactivity profile provides insights into the compound's behavior in catalytic systems and its potential utility in stereoselective transformations .
Interactions with Organometallic Complexes
Research has examined the behavior of trans,trans-2,8-Decadiene with bis(cyclopentadienyl)titanacyclobutanes. These studies contribute to fundamental understanding of organometallic chemistry, particularly regarding:
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The influence of diene stereochemistry on reaction outcomes
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Mechanistic aspects of titanium-mediated transformations
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The relationship between substrate structure and catalytic activity
These investigations highlight the compound's value as a model substrate for exploring stereochemical effects in organometallic reactions .
Research Applications
Fundamental Research
The primary applications of trans,trans-2,8-Decadiene appear to be in fundamental research contexts rather than industrial processes:
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As a model substrate in studies of stereoselective olefin metathesis reactions
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In investigations of titanium-based catalytic systems
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For understanding structure-reactivity relationships in diene chemistry
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As a tool for developing and validating synthetic methodologies
The compound's well-defined stereochemistry makes it particularly valuable for studying how geometric arrangements influence chemical transformations .
Comparative Studies
Trans,trans-2,8-Decadiene has been studied alongside other diene isomers, such as cis,cis-2,8-decadiene, to evaluate the impact of stereochemistry on reaction outcomes. These comparative studies provide insights into:
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The influence of double bond configuration on reaction rates and selectivities
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Mechanistic differences between transformations of geometric isomers
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The development of stereoselective catalytic methods
Such research contributes to the broader understanding of stereochemical effects in organic chemistry .
Analytical Characterization
Spectroscopic Methods
The characterization of trans,trans-2,8-Decadiene typically employs several complementary spectroscopic techniques:
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Infrared (IR) spectroscopy, with data available in the NIST WebBook
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Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, for structural confirmation
-
Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis
These analytical approaches provide comprehensive structural information and are essential for confirming the identity, purity, and stereochemical integrity of the compound .
Acknowledgements
The preparation of this comprehensive review was facilitated by access to various chemical databases and research literature. The author acknowledges the importance of accurate chemical data repositories in enabling the compilation of such specialized chemical information.
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